molecular formula C16H18Cl2N2O3S B2692448 2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1448075-80-6

2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2692448
CAS No.: 1448075-80-6
M. Wt: 389.29
InChI Key: JTVHPMNEVXXRTG-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of two chlorine atoms, a dimethylamino group, and a hydroxyethyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2,5-dichlorobenzenesulfonamide, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amine groups are substituted with 4-(dimethylamino)phenyl and 2-hydroxyethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution of chlorine atoms can introduce various functional groups.

Scientific Research Applications

2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
  • 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Uniqueness

Compared to similar compounds, 2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dichloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O3S/c1-20(2)13-6-3-11(4-7-13)15(21)10-19-24(22,23)16-9-12(17)5-8-14(16)18/h3-9,15,19,21H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVHPMNEVXXRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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